![molecular formula C16H20N4O3 B5811064 ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a pyrazole-based inhibitor that targets the protein kinase R (PKR), which plays a crucial role in the regulation of cellular processes such as apoptosis, inflammation, and viral infection.
Mecanismo De Acción
The mechanism of action of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate involves its inhibition of PKR, which is a protein kinase that plays a crucial role in the regulation of cellular processes such as apoptosis, inflammation, and viral infection. PKR is activated by double-stranded RNA, which is produced during viral infection or cellular stress. Once activated, PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and the induction of apoptosis. This compound inhibits PKR by binding to its kinase domain and preventing its activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKR. By inhibiting PKR, this compound can prevent the induction of apoptosis and the production of pro-inflammatory cytokines. Additionally, this compound can inhibit the replication of several viruses by preventing the activation of PKR, which is necessary for viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate in lab experiments is its specificity for PKR. Unlike other inhibitors that may target multiple kinases, this compound specifically targets PKR, which allows for more precise experiments. Additionally, this compound has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate. One potential direction is the development of this compound analogs that may have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of this compound in animal models of viral infection and cancer. Finally, the potential use of this compound in combination therapy with other drugs should be explored, as it may enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting material is 4-aminobenzoic acid, which is reacted with ethyl chloroformate to yield ethyl 4-aminobenzoate. The resulting compound is then reacted with 3-aminomethyl-1-ethylpyrazole and triethylamine to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of virology, where it has been shown to inhibit the replication of several viruses, including influenza A virus, hepatitis C virus, and dengue virus. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl 4-[(1-ethylpyrazol-3-yl)methylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-20-10-9-14(19-20)11-17-16(22)18-13-7-5-12(6-8-13)15(21)23-4-2/h5-10H,3-4,11H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYZYHINIFZYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

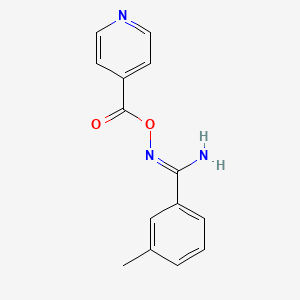

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
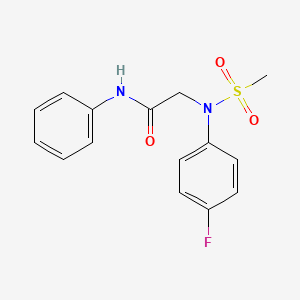
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
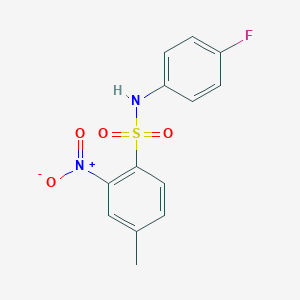
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
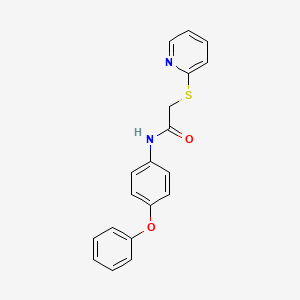
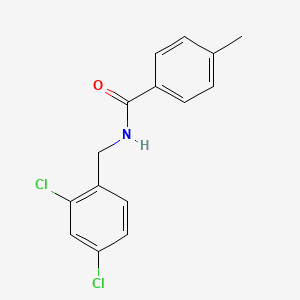

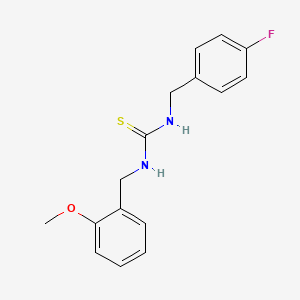
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
